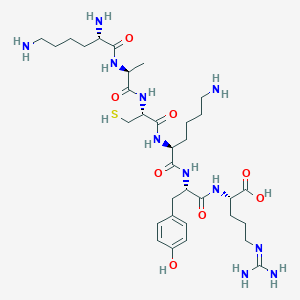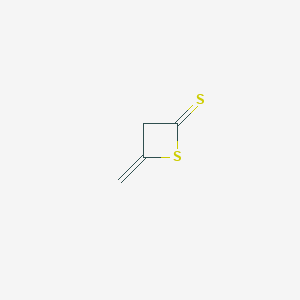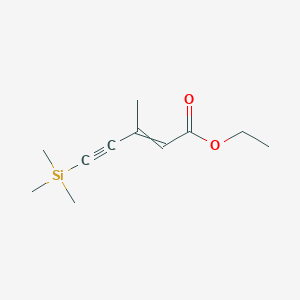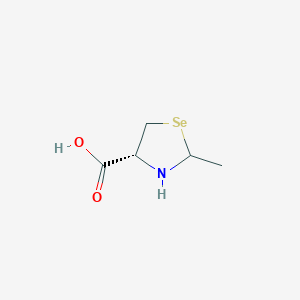
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is a selenium-containing heterocyclic compound It is a derivative of selenazolidine, which is a five-membered ring structure containing selenium, nitrogen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- typically involves the reaction of selenoamino acids with aldehydes or ketones. One common method is the cyclization of selenocysteine with an appropriate aldehyde under acidic conditions to form the selenazolidine ring. The reaction conditions often require careful control of pH and temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol and selenide derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinecarboxylic acid: Similar structure but contains sulfur instead of selenium.
Oxazolidinecarboxylic acid: Contains oxygen instead of selenium.
Imidazolidinecarboxylic acid: Contains nitrogen in the ring structure.
Uniqueness
4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
403642-93-3 |
|---|---|
Formule moléculaire |
C5H9NO2Se |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
(4R)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 |
Clé InChI |
KCVNTQONCDLQMZ-BKLSDQPFSA-N |
SMILES isomérique |
CC1N[C@@H](C[Se]1)C(=O)O |
SMILES canonique |
CC1NC(C[Se]1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


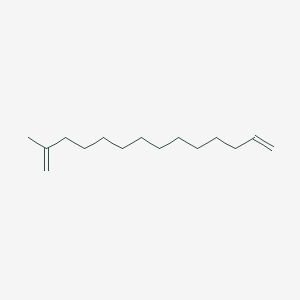
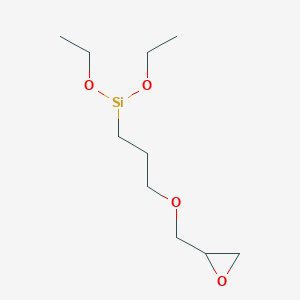


![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
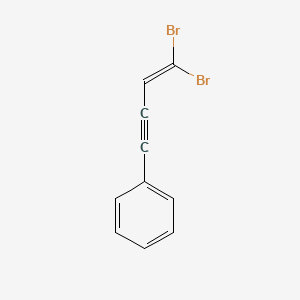
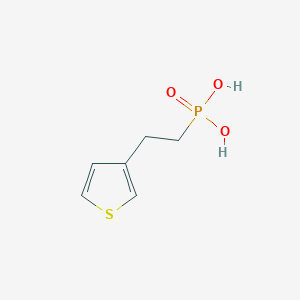
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
